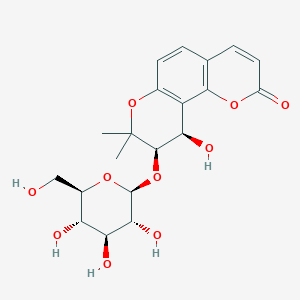
Praeroside II
Übersicht
Beschreibung
Praeroside II is an angular-type pyranocoumarin glycoside that can be isolated from the n-butanol-extracts of Peucedanum praeruptorum Dunn . This compound has a molecular formula of C20H24O10 and a molecular weight of 424.4 g/mol . This compound is primarily used for pharmacological studies and has shown potential in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Praeroside II can be isolated from the n-butanol-extracts of Peucedanum praeruptorum Dunn . The isolation process typically involves column chromatography over polyamide, normal- and reversed-phase silica gel, and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) . The compound is obtained as a colorless powder with a melting point of 130.5–132.5°C .
Industrial Production Methods
Currently, there are no widely reported industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the roots of Peucedanum praeruptorum Dunn .
Analyse Chemischer Reaktionen
Types of Reactions
Praeroside II undergoes various chemical reactions, including hydrolysis and oxidation . Alkaline hydrolysis using sodium hydroxide solution (0.5%) can be employed to break down the compound .
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) solution (0.5%) is commonly used for hydrolysis reactions involving this compound.
Major Products Formed
The major products formed from the hydrolysis of this compound include khellactone and other related coumarin derivatives .
Wissenschaftliche Forschungsanwendungen
Praeroside II has been extensively studied for its pharmacological properties. It exhibits a wide range of biological activities, including:
Anti-inflammatory: This compound has shown potential in reducing inflammation.
Neuroprotective: The compound has neuroprotective effects, making it a candidate for studies related to neurodegenerative diseases.
Antitumor: This compound exhibits antitumor properties, which are being explored for cancer research.
Antidepressant: The compound has shown antidepressant effects in various studies.
Osteogenic: This compound promotes bone formation, making it useful in studies related to bone health.
Wirkmechanismus
The mechanism of action of Praeroside II involves its interaction with various molecular targets and pathways. The compound is known to modulate inflammatory pathways, thereby reducing inflammation . It also interacts with neuroprotective pathways, providing protection against neurodegenerative conditions . The exact molecular targets and pathways are still under investigation, but the compound’s effects are attributed to its ability to modulate multiple biological processes .
Vergleich Mit ähnlichen Verbindungen
Praeroside II is part of a group of angular-type pyranocoumarin glycosides. Similar compounds include:
Praeroside III: Another angular-type pyranocoumarin glycoside isolated from Peucedanum praeruptorum Dunn.
Praeroside IV: Similar in structure and isolated from the same plant source.
Praeroside V: Another related compound with similar pharmacological properties.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its potential in various scientific research applications makes it a valuable compound for further studies.
Eigenschaften
IUPAC Name |
(9R,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDHOGPLBDVAX-GZFODPQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345717 | |
| Record name | Praeroside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86940-46-7 | |
| Record name | Praeroside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Praeroside II in the context of the research on Peucedanum japonicum Thunb.?
A1: this compound was identified as one of the seventeen compounds isolated from the n-butanol soluble fraction of Peucedanum japonicum Thunb. leaves []. While not as potent as other isolated compounds like isoquercitrin or caffeoylquinic acid derivatives, its presence contributes to the overall phytochemical profile of the plant. This is particularly interesting because this study marks the first time this compound has been isolated from this plant species [].
Q2: Does the presence of this compound influence the vasorelaxant activity observed in Angelica furcijuga Kitagawa?
A2: While this compound was successfully isolated from Angelica furcijuga Kitagawa roots in the study [], its specific contribution to the observed vasorelaxant activity wasn't directly investigated. The research primarily focused on the role of khellactone-type coumarins like hyuganin A and anomalin in inhibiting high K+-induced contractions []. Further research would be needed to ascertain whether this compound plays a synergistic or independent role in the plant's vasorelaxant properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


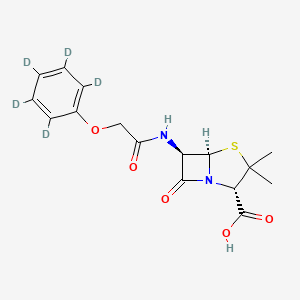
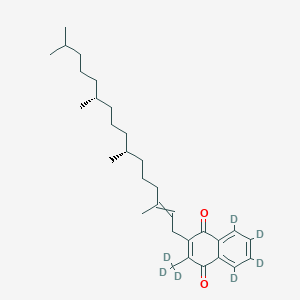
![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)



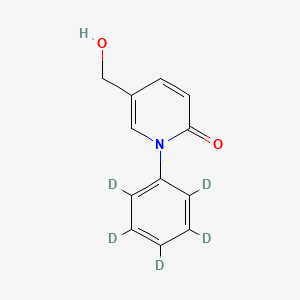

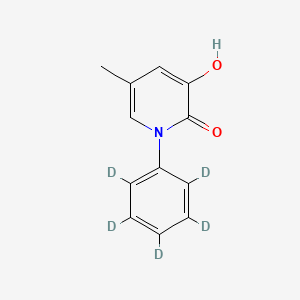
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)

